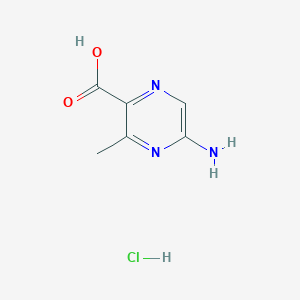

5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-3-methylpyrazine-2-carboxylic acid hydrochloride, also known as AMPH, is a chemical compound with the CAS Number: 2470437-95-5 . It has a molecular weight of 189.6 and is traditionally used in scientific experiments to assess its physical, chemical, and biological properties.

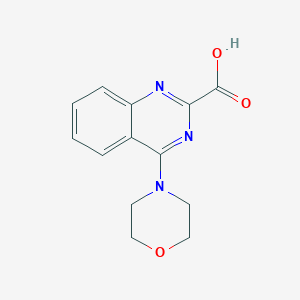

Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-3-methylpyrazine-2-carboxylic acid hydrochloride . The InChI code is 1S/C6H7N3O2.ClH/c1-3-5 (6 (10)11)8-2-4 (7)9-3;/h2H,1H3, (H2,7,9) (H,10,11);1H . This indicates the molecular structure of the compound.Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride serves as an important pharmaceutical intermediate. A study by Bai Jin-quan (2013) discusses the synthesis of a related compound, 5-Methylpyrazine-2-carboxylic acid, highlighting its importance in pharmaceutical applications. This compound is synthesized through chemical, electrochemical, and microbial methods, with chemical synthesis being the most common approach (Bai, 2013).

Bioconversion and Biocatalysis

In biocatalysis, 5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride or its derivatives can be used to synthesize new compounds. For instance, Wieser et al. (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and a total yield of 80%, showcasing the potential of bioconversion in synthesizing valuable compounds (Wieser et al., 1997).

Role in the Synthesis of New Compounds

The synthesis of new compounds often involves the use of derivatives of 5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride. For example, Albert and Ohta (1970) described a synthesis process from pyrazines that resulted in the creation of new compounds like 3,4-dihydropteridine and its derivatives. These processes illustrate the compound's role in the development of new chemical entities (Albert & Ohta, 1970).

Chemical Properties and Applications

Studies like those by Dobson and Gerkin (1996) provide insights into the chemical properties of similar compounds, such as 3-Aminopyrazine-2-carboxylic acid. Understanding these properties is crucial for various applications in chemical synthesis and pharmaceutical development (Dobson & Gerkin, 1996).

Mechanism of Action

Mode of Action

Given its structural similarity to other pyrazine derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Pyrazine derivatives are known to participate in a variety of biochemical processes, including cellular respiration .

Result of Action

Based on its structural similarity to other pyrazine derivatives, it may exert its effects by modulating the activity of its molecular targets, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride . These factors can include temperature, pH, presence of other substances, and the specific biological environment in which the compound is administered.

properties

IUPAC Name |

5-amino-3-methylpyrazine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c1-3-5(6(10)11)8-2-4(7)9-3;/h2H,1H3,(H2,7,9)(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFXRSFCTFIJKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methylpyrazine-2-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)